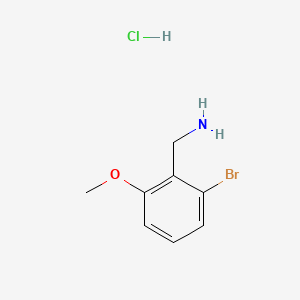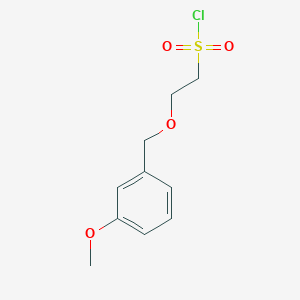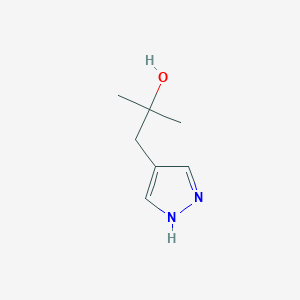
2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . . This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol typically involves the reaction of pyrazole derivatives with appropriate alkylating agents. One common method involves the alkylation of 1H-pyrazole with 2-chloro-2-methylpropan-1-ol under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the pyrazole ring can introduce various functional groups .
Scientific Research Applications
2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function . Further research is needed to fully elucidate the detailed mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-ethanol: Similar structure but lacks the methyl group at the 2-position.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a morpholine ring instead of the hydroxyl group.
4-(1H-Pyrazol-4-yl)butan-2-ol: Similar structure but with a longer carbon chain.
Uniqueness
2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol is unique due to the presence of both a pyrazole ring and a tertiary alcohol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H12N2O/c1-7(2,10)3-6-4-8-9-5-6/h4-5,10H,3H2,1-2H3,(H,8,9) |
InChI Key |
YMRMFYNPORHESY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CNN=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride](/img/structure/B13618410.png)
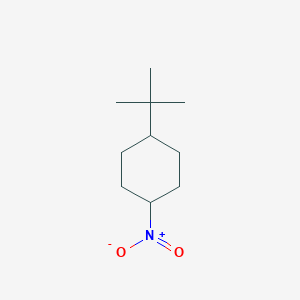
![2-[2-(Propan-2-yloxy)phenyl]oxirane](/img/structure/B13618428.png)


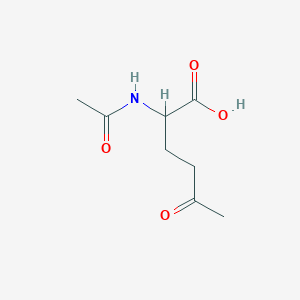

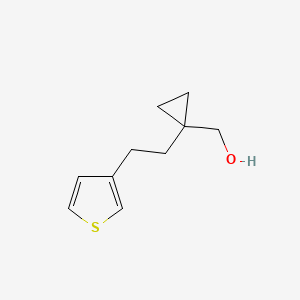
![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)
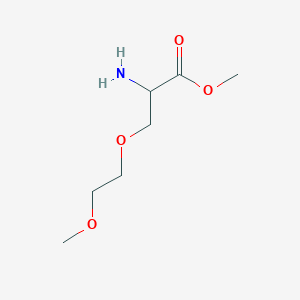
![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)
